[1,2,4]Triazolo[4,3-b]pyridazin-6-amine
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound with the molecular formula C5H5N5. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a triazole ring fused to a pyridazine ring, making it a unique and interesting compound for various scientific studies .
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a potential target for cancer therapeutics .
Mode of Action
This binding could potentially inhibit the kinase’s activity, leading to changes in cell survival and proliferation .
Biochemical Pathways
These effects could potentially lead to the inhibition of cancer cell growth .
Result of Action
Given its target, it is likely that the compound could inhibit cell survival and proliferation, potentially leading to the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite . Another approach is the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. For example, using isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid can be effective .
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazolopyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials, such as polymers and fluorescent probes.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-b]pyrazine: This compound has a similar triazole ring but is fused to a pyrazine ring instead of a pyridazine ring.
1,2,3-Triazolo[4,5-c]pyridazine: This compound has a different fusion pattern but shares the triazole and pyridazine rings.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring fused to the triazole ring, offering different biological activities.
The uniqueness of this compound lies in its specific fusion pattern and the resulting biological activities, which can be distinct from those of its analogs .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNTUJMYIJVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483490 | |
Record name | SBB052080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19195-46-1 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19195-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB052080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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